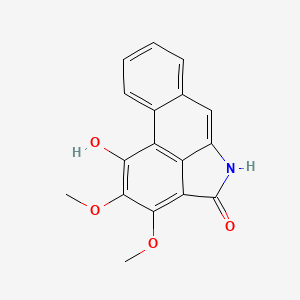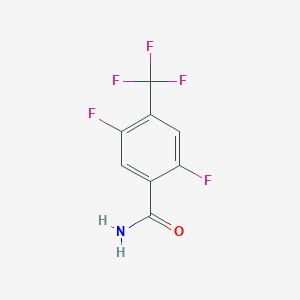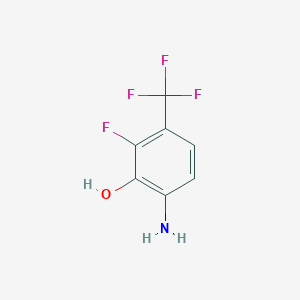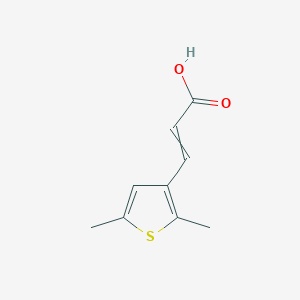
Piperolactam D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperolactam D typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aristolactam precursors, which undergo cyclization in the presence of strong acids or bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Piper species, followed by purification processes such as chromatography. The use of green synthesis methods, such as utilizing plant extracts, is also being explored to make the process more eco-friendly .
化学反应分析
Types of Reactions
Piperolactam D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or methoxylated compounds, which may exhibit different biological activities .
科学研究应用
Piperolactam D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer properties due to its cytotoxic effects.
Industry: Explored for use in developing new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Piperolactam D involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and cytotoxic effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
相似化合物的比较
Similar Compounds
- Piperolactam A
- Cepharanone A
- Cepharanone B
- Aristolactam AII
Uniqueness
Piperolactam D is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities . Compared to similar compounds, this compound exhibits a broader spectrum of antimicrobial activity and higher cytotoxicity against certain cancer cell lines .
属性
CAS 编号 |
116084-93-6 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
15-hydroxy-13,14-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-13-12-10(18-17(13)20)7-8-5-3-4-6-9(8)11(12)14(19)16(15)22-2/h3-7,19H,1-2H3,(H,18,20) |
InChI 键 |
PHKYZFGDNGACRM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C3=C(C4=CC=CC=C4C=C3NC2=O)C(=C1OC)O |
熔点 |
222 - 224 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)



![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)



![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)


